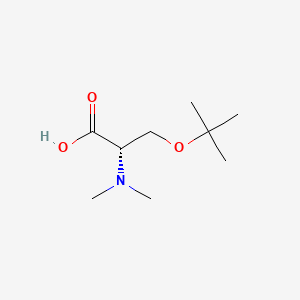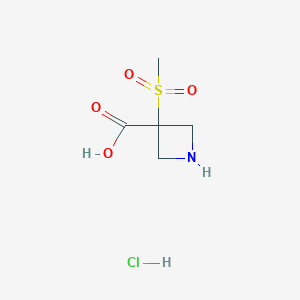![molecular formula C6H12Cl2N4 B13518264 5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride](/img/structure/B13518264.png)
5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride: is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate diamines with aldehydes or ketones under acidic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents such as alkyl halides or acyl chlorides are used to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: solvent such as ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; conditions: presence of a base like triethylamine.
Major Products Formed:
Oxidation: Oxo derivatives of the imidazo[1,2-a]pyrazine ring.
Reduction: Reduced forms of the compound with hydrogenated nitrogen atoms.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine dihydrochloride
- 5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine dihydrochloride
- methyl 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoate dihydrochloride
Comparison: 5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Formule moléculaire |
C6H12Cl2N4 |
|---|---|
Poids moléculaire |
211.09 g/mol |
Nom IUPAC |
5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H10N4.2ClH/c7-5-3-9-6-4-8-1-2-10(5)6;;/h3,8H,1-2,4,7H2;2*1H |
Clé InChI |
VQQQCPUHFNCTGG-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=NC=C2N)CN1.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride](/img/structure/B13518208.png)


![3-[(3-Bromophenyl)methylidene]azetidine hydrochloride](/img/structure/B13518230.png)




![O-[4-(4-Fluorophenyl)butyl]hydroxylamine](/img/structure/B13518251.png)


